

Best practices for long-term storage and stability of Zelicapavir

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Compound of Interest

Compound Name: Zelicapavir

Cat. No.: B15566439

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Zelicapavir Stability and Storage: A Technical Guide

Disclaimer: As of the last update, "**Zelicapavir**" is not a publicly documented pharmaceutical agent. The following technical support guide has been created using Remdesivir as a well-characterized antiviral agent to serve as a detailed template. Researchers should substitute the specific data for **Zelicapavir** as it becomes available from the manufacturer or internal studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Zelicapavir** lyophilized powder?

A1: **Zelicapavir** lyophilized powder should be stored at temperatures below 30°C (86°F).[1][2][3] This ensures the stability and potency of the drug product over its shelf life. For lyophilized Remdesivir powder, a shelf-life of up to 51 months has been noted under these conditions.[4]

Q2: Can **Zelicapavir** lyophilized powder be stored at refrigerated or frozen temperatures?

A2: While the standard recommendation is to store it below 30°C, excursion studies on Remdesivir have shown that the lyophilized powder can be exposed to temperatures between -20°C and 14°C (-4°F to 57.2°F) for up to one month without affecting its stability. However, this should be considered a temporary excursion and not the standard long-term storage condition.

Q3: How long is the reconstituted **Zelicapavir** solution stable?

A3: After reconstituting the lyophilized powder with Sterile Water for Injection, it is recommended to use the solution immediately for further dilution. If immediate use is not possible, the total time from reconstitution to administration should not exceed 4 hours at room temperature (20°C to 25°C or 68°F to 77°F) or 24 hours if stored at refrigerated temperatures (2°C to 8°C or 36°F to 46°F).

Q4: What is the stability of the final diluted **Zelicapavir** solution for infusion?

A4: The final diluted solution of **Zelicapavir** in 0.9% sodium chloride is stable for up to 24 hours at room temperature (20°C to 25°C) or up to 48 hours when refrigerated (2°C to 8°C). It is crucial to adhere to aseptic techniques during preparation as the product does not contain any preservatives.

Q5: What are the known degradation pathways for **Zelicapavir**?

A5: Based on stress studies performed on Remdesivir, **Zelicapavir** is likely susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions. It has been observed to be relatively stable under thermal and photolytic stress. The ester prodrug structure is prone to hydrolysis, leading to the formation of various degradation products.

Troubleshooting Guide

Problem: I observed discoloration/particulate matter in the reconstituted or diluted solution.

- **Possible Cause:** This could indicate chemical degradation or microbial contamination. All parenteral drug products should be visually inspected for particulate matter and discoloration prior to administration.
- **Solution:** Do not administer the solution. Discard the vial or infusion bag immediately and prepare a fresh dose following strict aseptic techniques.

Problem: The vacuum in the lyophilized powder vial seems weak or absent upon reconstitution.

- **Possible Cause:** The vial's integrity may be compromised, which could affect the sterility and stability of the product.

- **Solution:** If the vacuum does not pull the sterile water into the vial, discard the vial and use a new one.

Problem: My experiment requires holding the diluted solution for longer than the recommended 48 hours.

- **Possible Cause:** Exceeding the recommended storage times can lead to a loss of potency and the formation of potentially harmful degradation products.
- **Solution:** It is strongly advised not to use the solution beyond the validated stability period. If your experimental design necessitates longer storage, a compound-specific stability study must be conducted under your specific conditions (e.g., container type, concentration, temperature) using a validated stability-indicating method to ensure the drug's integrity and safety.

Data Summary Tables

Table 1: Storage and Stability of **Zelicapavir** (based on Remdesivir data)

Formulation	Storage Condition	Temperature	Duration	Citations
Lyophilized Powder	Standard Long-Term	Below 30°C (86°F)	Up to 51 months	
Temperature Excursion	-20°C to 14°C (-4°F to 57.2°F)	< 1 month		
Reconstituted Solution	Room Temperature	20°C to 25°C (68°F to 77°F)	Up to 4 hours	
Refrigerated	2°C to 8°C (36°F to 46°F)	Up to 24 hours		
Diluted for Infusion	Room Temperature	20°C to 25°C (68°F to 77°F)	Up to 24 hours	
Refrigerated	2°C to 8°C (36°F to 46°F)	Up to 48 hours		

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Zelicapavir

This protocol is based on published methods for Remdesivir and is designed to separate the intact drug from its potential degradation products.

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with Diode Array (DAD) or UV detector and/or a Fluorescence detector.

2. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and pH 4 water (acidified with phosphoric acid) in a 55:45 (v/v) ratio.
- Flow Rate: 0.8 - 1.0 mL/min.
- Column Temperature: 30°C.
- Detection:
 - DAD/UV: 240 nm.
 - Fluorescence: Excitation at 245 nm, Emission at 390-402 nm.
- Injection Volume: 10-20 μ L.

3. Sample Preparation:

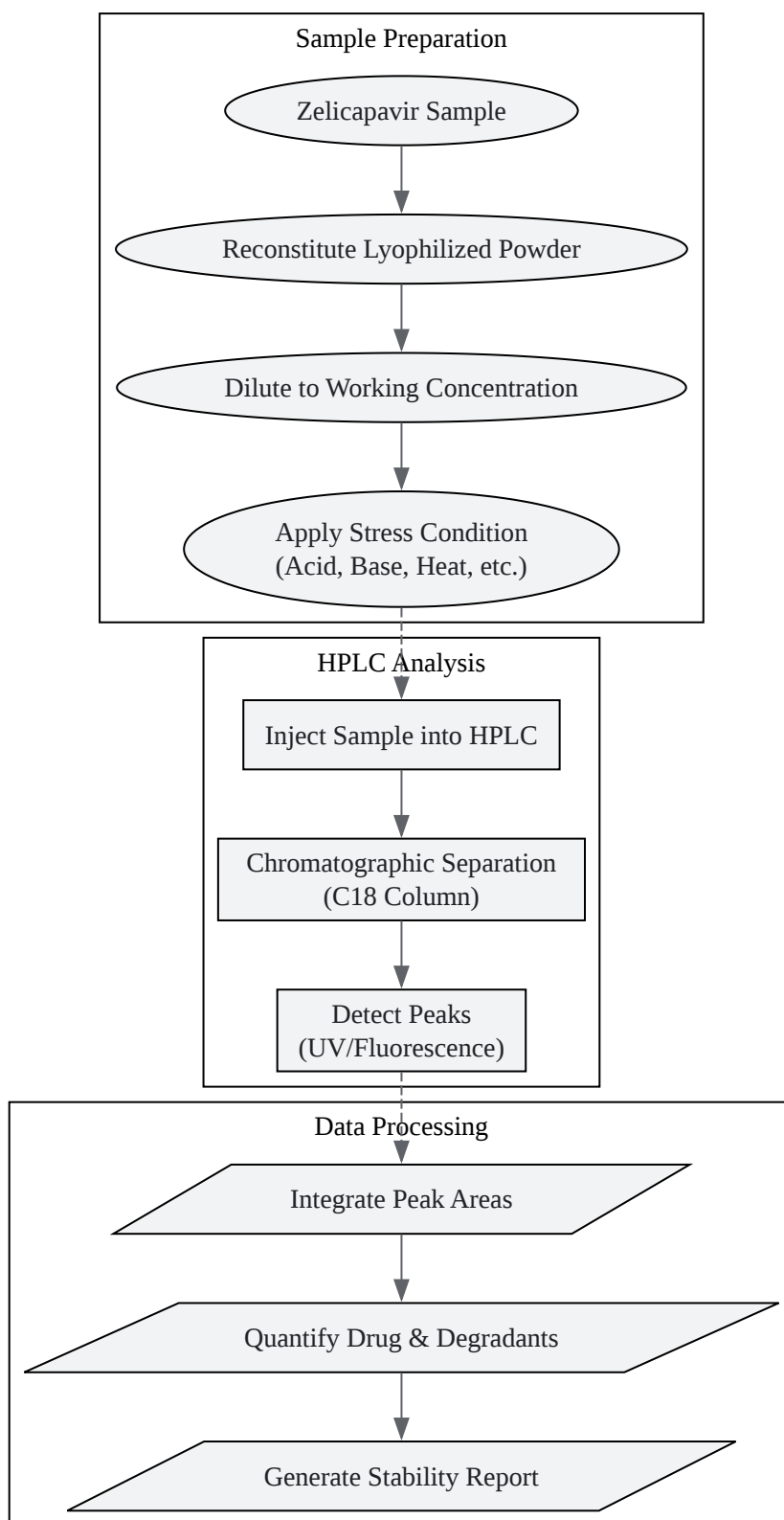
- Diluent: A mixture of Dimethyl sulfoxide: Acetonitrile: Water (10:60:30, v/v/v).
- Prepare a stock solution of **Zelicapavir** reference standard and sample solutions in the diluent to a known concentration (e.g., 10 μ g/mL).

- Filter samples through a 0.45 μm syringe filter before injection if necessary.

4. Validation Parameters (as per ICH guidelines):

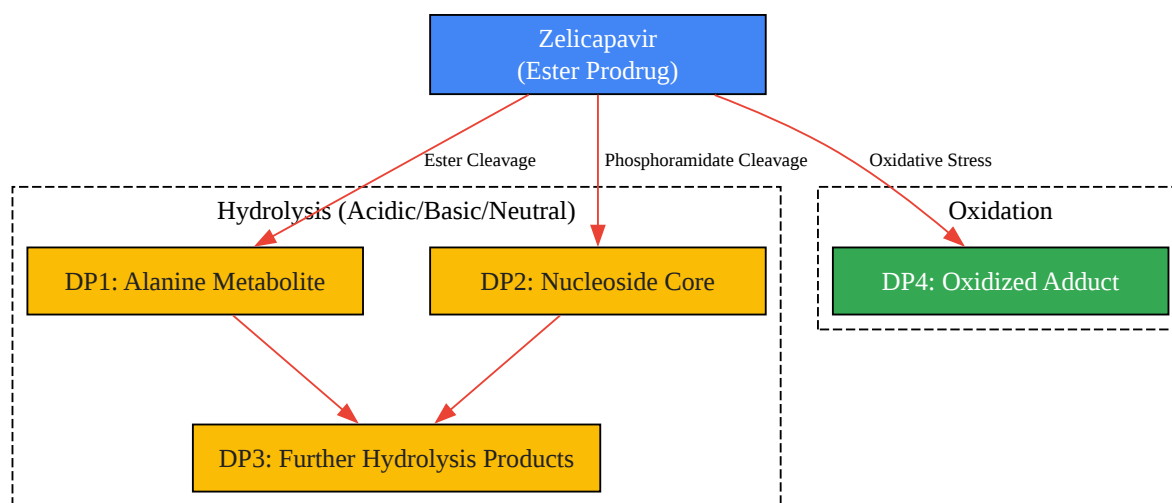
- **Specificity:** Analyze forced degradation samples (acid, base, peroxide, heat, light) to ensure the peak for the intact drug is free from interference from degradants, impurities, or excipients.
- **Linearity:** Establish a calibration curve over a suitable concentration range (e.g., 0.1–15 $\mu\text{g/mL}$).
- **Accuracy & Precision:** Determine intra-day and inter-day variability and the recovery of the drug from spiked samples.
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations



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Caption: Workflow for a forced degradation stability study of **Zelicapavir**.



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Caption: Simplified potential degradation pathways for **Zelicapavir**.

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